molecular formula C20H18N6O3 B1667820 BAY-61-3606 free base CAS No. 732983-37-8

BAY-61-3606 free base

Cat. No. B1667820
M. Wt: 390.4 g/mol
InChI Key: JWQOJVOKBAAAAR-UHFFFAOYSA-N
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Description

BAY-61-3606 free base, also known as Syk inhibitor IV, is a potent and selective inhibitor of Syk kinase . It has a Ki value of 7.5 nM and inhibits not only degranulation but also lipid mediator and cytokine synthesis in mast cells .


Molecular Structure Analysis

The molecular formula of BAY-61-3606 free base is C20H18N6O3 . Its exact mass is 390.14 and its molecular weight is 390.400 . The structure of BAY-61-3606 free base includes an imidazopyrimidine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of BAY-61-3606 free base include a molecular formula of C20H18N6O3, an exact mass of 390.14, and a molecular weight of 390.400 .

Scientific Research Applications

Anti-Myeloma Effects

BAY-61-3606, a Syk tyrosine kinase inhibitor, has demonstrated potential as an anti-multiple myeloma (MM) agent. It induces cell cycle arrest and apoptosis in MM cells, independent of SYK inhibition, through degradation of IKZF1 and IKZF3 proteins. This effect is significant even in IMiD®-sensitive and resistant myeloma cells, highlighting its potential as a novel anti-MM agent (Li et al., 2016).

Allergy and Asthma Treatment

As a potent and selective inhibitor of Syk kinase, BAY-61-3606 has shown efficacy in inhibiting allergic reactions. It reduces degranulation, lipid mediator, and cytokine synthesis in mast cells and suppresses various allergic reactions, including bronchoconstriction and airway inflammation in rats. These findings suggest its potential as an antiasthmatic/allergic therapeutic (Yamamoto et al., 2003).

Sensitization to Apoptosis in Breast Cancer

In breast cancer cells, BAY-61-3606 enhances sensitivity to TNF-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It facilitates this process by downregulating Mcl-1, a key protein in the resistance of cancer cells to TRAIL. Interestingly, its action in this context is attributed more to CDK9 inhibition than to its role as a Syk inhibitor (Kim et al., 2015).

Safety And Hazards

BAY-61-3606 free base is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

While the specific future directions for BAY-61-3606 free base are not detailed in the search results, its potent inhibitory action on Syk kinase suggests potential applications in the treatment of diseases where Syk kinase plays a key role .

properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQOJVOKBAAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017352
Record name BAY 61-3606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BAY-61-3606 free base

CAS RN

732983-37-8
Record name BAY-61-3606 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY 61-3606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-61-3606 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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